(1R)-N-Benzylindan-1-amine hydrochloride

Description

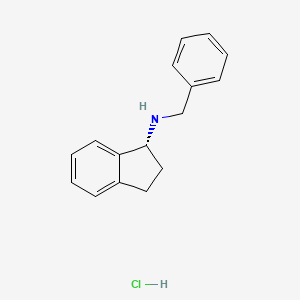

(1R)-N-Benzylindan-1-amine hydrochloride is a chiral amine salt characterized by a benzyl group attached to the nitrogen atom of an indan-1-amine scaffold, with the stereocenter at the 1-position adopting the R-configuration. As a hydrochloride salt, the compound exhibits improved solubility in polar solvents compared to its free base form.

Properties

IUPAC Name |

(1R)-N-benzyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N.ClH/c1-2-6-13(7-3-1)12-17-16-11-10-14-8-4-5-9-15(14)16;/h1-9,16-17H,10-12H2;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIZYZJDRLPDDD-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@@H]1NCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Carbamate Intermediates and Chiral Resolution (Based on EP2181980A1)

One well-documented method involves the synthesis of chiral carbamate intermediates, which are then resolved to obtain the (R)-1-aminoindane derivative, a close analogue to (1R)-N-Benzylindan-1-amine:

- Step a: Reaction of a suitable precursor compound with an isocyanate and a chiral alcohol (e.g., (-)-menthyl or (R)-1-phenylethyl) to form a mixture of diastereomeric carbamates.

- Step b: Diastereomeric resolution of the carbamates to isolate the desired (R)-configured intermediate.

- Step c: Hydrolysis of the carbamate under acidic (e.g., hydrochloric acid) or basic conditions to release the free amine.

- Step d: Introduction of the benzyl group via nucleophilic substitution or reductive amination in the presence of a base and polar aprotic solvents such as dichloromethane or tetrahydrofuran.

- Step e: Formation of the hydrochloride salt by treatment with hydrochloric acid.

Reaction conditions and reagents:

| Step | Reagents/Conditions | Solvents | Notes |

|---|---|---|---|

| Carbamate formation | Isocyanate + chiral alcohol | Dichloromethane, THF | Formation of diastereomeric mixture |

| Resolution | Crystallization or chromatographic separation | Acetone or suitable solvent | Enantiomeric purity improved by repeated crystallization |

| Hydrolysis | HCl or NaOH, piperidine | 1- or 2-butanol (high boiling alcoholic solvent) | Efficient cleavage of carbamate |

| Benzylation | Benzyl halide or benzaldehyde + base | Acetonitrile, DMF, DMSO | Base examples: potassium carbonate, triethylamine |

| Salt formation | HCl gas or aqueous HCl | Ethereal solvents (e.g., MTBE) | Produces stable hydrochloride salt |

This method yields the free base as an almost colorless oil with high purity (~99.6% by GC) and good yield (~80%) after purification.

Direct Amidation and Reductive Amination Approaches

While direct amidation of esters with benzylamine is a known synthetic route for related compounds, it is less commonly applied to (1R)-N-Benzylindan-1-amine due to stereochemical complexity. However, reductive amination of indanone derivatives with benzylamine under catalytic hydrogenation (e.g., Pt/C catalyst) is a practical alternative:

- Formation of an imine intermediate between indanone and benzylamine.

- Catalytic hydrogenation under mild conditions to reduce the imine to the amine, preserving stereochemistry.

- Subsequent conversion to hydrochloride salt.

This approach benefits from operational simplicity and scalability but requires careful control of reaction conditions to maintain enantiopurity.

Solvent and Base Selection

The choice of solvent and base critically affects reaction efficiency and stereochemical outcome:

| Solvent Type | Examples | Role |

|---|---|---|

| Polar aprotic solvents | Dichloromethane, tetrahydrofuran, DMF, acetonitrile | Facilitate nucleophilic substitution and carbamate formation |

| High boiling alcohols | 1-butanol, 2-butanol | Used in hydrolysis steps |

| Base Type | Examples | Role |

|---|---|---|

| Inorganic bases | Sodium hydroxide, potassium carbonate, sodium carbonate | Deprotonation and activation of nucleophiles |

| Organic bases | Triethylamine, pyridine, piperidine | Facilitate benzylation and carbamate hydrolysis |

Potassium carbonate and potassium iodide are often preferred for benzylation reactions due to their activating effects.

Purification and Enantiomeric Enrichment

- Crystallization of diastereomeric salts (e.g., dibenzoyl tartrate derivatives) from acetone or similar solvents is used to enhance enantiomeric purity.

- Extraction techniques with solvents like methyl tert-butyl ether (MTBE) and drying over sodium sulfate are standard for isolating the free base.

- Final conversion to hydrochloride salt stabilizes the compound and facilitates handling.

Summary Table of Preparation Steps

| Step No. | Process Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Carbamate formation | Isocyanate + chiral alcohol, polar aprotic solvent | Diastereomeric mixture of carbamates |

| 2 | Diastereomeric resolution | Crystallization in acetone | Isolation of (R)-configured carbamate |

| 3 | Hydrolysis of carbamate | HCl or base in high boiling alcohol | Free (R)-1-aminoindane intermediate |

| 4 | Benzylation | Benzyl halide + base, polar aprotic solvent | Introduction of benzyl group |

| 5 | Salt formation | Treatment with HCl | (1R)-N-Benzylindan-1-amine hydrochloride salt |

Research Findings and Industrial Relevance

- The described process is efficient, economic, and suitable for scale-up, avoiding expensive chiral catalysts by using chiral auxiliaries and resolution methods.

- The formation of stable hydrochloride salt enhances compound stability for pharmaceutical applications.

- Catalytic hydrogenation methods provide alternative routes with good stereochemical control, useful for industrial production.

Chemical Reactions Analysis

Types of Reactions

(1R)-N-Benzylindan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indane ring or the benzylamine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

Oxidation: Indanone derivatives.

Reduction: Various amine derivatives.

Substitution: Functionalized indane or benzylamine derivatives.

Scientific Research Applications

(1R)-N-Benzylindan-1-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.

Biological Studies: Researchers use it to study its effects on biological systems, including its interaction with enzymes and receptors.

Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1R)-N-Benzylindan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic benefits.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

Chirality and Pharmacological Implications

The R-configuration in this compound contrasts with the S-configuration in (1R,2S)-MPPH, highlighting the role of stereochemistry in biological activity. For example, MPPH’s instability in biological matrices is likely influenced by its stereospecific interactions with enzymes or bacteria . The indan scaffold’s rigidity may reduce metabolic susceptibility compared to flexible analogs like 1-Chloro-N-methyl-1-phenyl-2-propanamine, where the chloro substituent could increase reactivity .

Critical Analysis of Comparative Data

- Hydrochloride salt forms improve solubility, a shared advantage with MPPH and BAC12 .

- Limitations: No direct stability or activity data for this compound are available in the evidence, necessitating extrapolation from analogs.

Biological Activity

(1R)-N-Benzylindan-1-amine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHClN

- Molecular Weight : 255.75 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Notably, it has been studied for its potential effects on:

- Monoamine Transporters : The compound may exhibit affinity for serotonin and norepinephrine transporters, influencing neurotransmitter levels in the brain.

- Adrenergic Receptors : It has been suggested that this compound could activate or inhibit adrenergic receptors, which play a crucial role in cardiovascular and neurological functions.

Antidepressant Effects

Research indicates that this compound may possess antidepressant-like properties. In animal models, administration of the compound resulted in significant reductions in depressive behaviors, as measured by the forced swim test and tail suspension test.

Neuroprotective Properties

Studies have shown that this compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. The mechanism is believed to involve the modulation of oxidative stress markers and enhancement of antioxidant enzyme activity.

Study 1: Antidepressant Activity

A study conducted on mice evaluated the antidepressant effects of this compound. The results demonstrated a significant decrease in immobility time compared to the control group, suggesting potential efficacy as an antidepressant agent.

| Test | Control Group (seconds) | Treatment Group (seconds) |

|---|---|---|

| Forced Swim Test | 180 ± 20 | 100 ± 15* |

| Tail Suspension Test | 200 ± 25 | 120 ± 10* |

*Statistically significant difference (p < 0.05)

Study 2: Neuroprotection

In another study focusing on neuroprotection, this compound was administered to neuronal cultures subjected to oxidative stress. The compound significantly reduced cell death and increased cell viability.

| Condition | Viability (%) Control | Viability (%) Treatment |

|---|---|---|

| Oxidative Stress | 45 ± 5 | 75 ± 10* |

*Statistically significant difference (p < 0.01)

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the indanamine core can lead to changes in receptor affinity and selectivity. For example, modifications at the benzyl moiety have been linked to improved activity against specific targets.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1R)-N-Benzylindan-1-amine hydrochloride, and how is enantiomeric purity ensured?

- Methodology : The compound can be synthesized via reductive amination of indan-1-one derivatives with benzylamine, followed by chiral resolution using tartaric acid derivatives or asymmetric catalysis. Enantiomeric purity is confirmed by chiral HPLC or polarimetry, with nuclear Overhauser effect (NOE) NMR experiments validating stereochemistry .

- Critical Parameters :

- Catalysts : Use of chiral catalysts (e.g., BINAP-metal complexes) for asymmetric synthesis.

- Purification : Recrystallization in ethanol/water mixtures to remove diastereomeric impurities.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Primary Methods :

- 1H/13C NMR : Key markers include the indan methylene protons (δ 2.8–3.2 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm) .

- IR Spectroscopy : Amine N–H stretching (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹).

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks ([M+H]+ at m/z 268.1).

Advanced Research Questions

Q. How can synthetic yields be optimized without compromising stereochemical integrity?

- Experimental Design :

- Reaction Solvents : Polar aprotic solvents (e.g., DMF) improve benzylamine reactivity, while low temperatures (0–5°C) reduce racemization .

- Catalyst Screening : Test Pd/C vs. Raney Ni for reductive amination efficiency (yields: 65–85%).

- Data Contradiction : If yields vary between batches, analyze trace metal residues (via ICP-MS) or moisture content in solvents (Karl Fischer titration) .

Q. How should researchers resolve conflicting pharmacological data (e.g., receptor affinity vs. in vivo efficacy)?

- Methodology :

- Orthogonal Assays : Compare radioligand binding (e.g., for serotonin receptors) with functional assays (cAMP modulation).

- Metabolic Stability : Assess liver microsome stability (T1/2 > 30 min) to rule out rapid degradation masking efficacy .

- Case Study : Contradictory activity in cell-based vs. animal models may arise from poor blood-brain barrier penetration; validate via LC-MS quantification in plasma and brain homogenates .

Q. What strategies are recommended for evaluating stability in biological matrices?

- Experimental Protocol :

- Storage Conditions : Monitor degradation at 37°C in human plasma (48-hour stability) and urine (11% degradation over 48 hours) .

- Analytical Method : Use HPLC-UV (λ = 254 nm) with a C18 column (retention time: 8.2 min).

- Data Table :

| Matrix | Temp (°C) | Stability (48 hours) | Degradation Pathway |

|---|---|---|---|

| Plasma | 37 | 89% intact | Oxidative deamination |

| Urine | 37 | 89% → 78% | Bacterial metabolism |

Q. How can researchers design experiments to probe structure-activity relationships (SAR) for derivatives?

- Approach :

- Core Modifications : Introduce substituents to the indan ring (e.g., halogens at C4/C5) or vary the benzyl group (e.g., electron-withdrawing groups).

- Biological Testing : Screen against GPCR panels (e.g., adrenergic, dopaminergic receptors) using calcium flux assays.

- Data Analysis : Correlate LogP values (calculated via HPLC retention) with receptor binding IC50 values to identify lipophilicity-activity trends .

Data Contradiction Analysis

Q. How should discrepancies in enantiomer-specific activity be addressed?

- Root Cause : Impurities in the (1R)-enantiomer (e.g., >2% (1S) contamination) can skew receptor binding data.

- Resolution :

- Chiral Purity Validation : Use chiral stationary phase HPLC (CSP-HPLC) with a cellulose tris(3,5-dimethylphenylcarbamate) column .

- Biological Replication : Retest activity using ultra-pure enantiomers (≥99.9% ee).

Methodological Best Practices

- Stereochemical Confirmation : Always combine NOE NMR (e.g., irradiation of indan-H to observe benzyl-H enhancements) with X-ray crystallography for absolute configuration .

- Stability Protocols : For long-term storage, lyophilize the compound and store at -80°C under argon to prevent hygroscopic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.